2-[(2-Chloroquinazolin-4-yl)amino]ethanol
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Overview
Description
2-[(2-Chloroquinazolin-4-yl)amino]ethanol is a chemical compound with the molecular formula C10H10ClN3O and a molecular weight of 223.66 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol typically involves the reaction of 2-chloroquinazoline with ethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloroquinazolin-4-yl)amino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group in the compound can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound include quinazolinone derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
2-[(2-Chloroquinazolin-4-yl)amino]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Chloroquinazolin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Chloroquinazolin-4-yl)amino]ethanol include:
- 2-[(2-Chloroquinazolin-4-yl)amino]methanol
- 2-[(2-Chloroquinazolin-4-yl)amino]propanol
- 2-[(2-Chloroquinazolin-4-yl)amino]butanol
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds. Its chloroquinazoline moiety and ethanolamine group contribute to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-[(2-chloroquinazolin-4-yl)amino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-10-13-8-4-2-1-3-7(8)9(14-10)12-5-6-15/h1-4,15H,5-6H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTMYLWJKCAXMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585411 |
Source
|
Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134517-34-3 |
Source
|
Record name | 2-[(2-Chloro-4-quinazolinyl)amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134517-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2-Chloroquinazolin-4-yl)amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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